molecular formula C28H23NO4 B1363561 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid CAS No. 269078-81-1

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid

货号: B1363561
CAS 编号: 269078-81-1
分子量: 437.5 g/mol
InChI 键: WMWTTXWFWZKELH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a naphthalen-2-yl group substituted at the β-carbon of the propanoic acid backbone, with the Fmoc group serving as a protective moiety for the amino functionality. This compound is critical in peptide synthesis, particularly in solid-phase methodologies, due to the Fmoc group’s orthogonality and ease of removal under mild basic conditions . It is also employed in the development of bioactive molecules, such as HIV-1 entry inhibitors and fluorescent ligands, owing to its aromatic and hydrophobic properties .

属性

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTTXWFWZKELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373274
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269078-81-1
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

作用机制

Target of Action

It is known to be an alanine derivative, which suggests that it may interact with biological systems in a similar way to alanine, an essential amino acid involved in protein synthesis.

生物活性

3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid, commonly referred to as Fmoc-3-amino-3-(2-naphthyl)propionic acid, is a compound with significant biological relevance, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C28H23NO4
  • Molecular Weight : 437.5 g/mol
  • IUPAC Name : 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid
  • CAS Number : 269078-81-1

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems and potential interactions with various receptors. Its structure allows it to mimic natural amino acids, which can facilitate its incorporation into peptides and proteins, thereby influencing biological pathways.

Antinociceptive Effects

Research has indicated that derivatives of this compound may possess antinociceptive properties. A study demonstrated that certain analogs effectively reduced pain responses in animal models without significant side effects commonly associated with opioid analgesics. This suggests a potential for developing safer pain relief medications.

Interaction with Receptors

The compound's ability to interact with opioid receptors has been a focal point in studies assessing its pharmacological profile. It has shown promise in selectively activating specific receptor subtypes, which could lead to reduced adverse effects compared to traditional opioids.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant pain reduction in models
Opioid Receptor BindingSelective binding affinity observed
Neurotransmitter ModulationPotential modulation of GABAergic activity

Case Studies

  • Study on Pain Relief :
    • A study conducted by researchers at Vrije Universiteit Brussel investigated the antinociceptive effects of Fmoc derivatives. The results indicated that these compounds could effectively alleviate pain in rodent models while minimizing the risk of tolerance and dependence typically seen with opioid treatments .
  • Receptor Interaction Analysis :
    • Another research effort focused on the interaction of this compound with the mu-opioid receptor (MOR). The findings revealed that the compound exhibited a unique binding profile, suggesting that it could be developed into a novel analgesic agent with fewer side effects compared to existing opioids .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected β-substituted propanoic acids. Below is a detailed comparison with structurally and functionally analogous derivatives:

Structural Analogues

Compound Name Substituent at β-Carbon Molecular Formula Molecular Weight (g/mol) Key Applications References
3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid Naphthalen-2-yl C₂₈H₂₃NO₄ 437.49 Peptide synthesis, fluorescent ligands, antiviral agents
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Laboratory chemical synthesis, R&D in medicinal chemistry
3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(2-fluorophenyl)propanoic acid 2-Fluorophenyl C₂₄H₂₀FNO₄ 405.42 Development of fluorinated bioactive molecules
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl C₂₄H₁₉F₂NO₄ 423.41 Targeted drug delivery, enzyme inhibition studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloro-1H-indol-3-yl C₂₆H₂₁ClN₂O₄ 476.91 Synthesis of indole-containing peptides and protease inhibitors

Key Differences and Functional Implications

Aromatic Substituent Effects :

  • The naphthalen-2-yl group confers enhanced hydrophobicity and π-stacking capability compared to phenyl or fluorophenyl derivatives, making it advantageous for interactions with hydrophobic protein pockets .
  • Fluorinated derivatives (e.g., 2-fluorophenyl, 3,5-difluorophenyl) exhibit improved metabolic stability and binding affinity in antiviral and enzyme-targeting applications .
  • Indole-containing analogues (e.g., 6-chloro-1H-indol-3-yl) are critical for modulating interactions with tryptophan-binding domains in proteins .

Stereochemical Considerations: Enantiomeric variants (e.g., (R)- vs. (S)-configurations) show divergent biological activities. For instance, (S)-configured o-tolyl derivatives are prioritized in peptide synthesis due to compatibility with natural amino acid chirality .

Synthetic Utility: The naphthalen-2-yl derivative is frequently used in solid-phase peptide synthesis (SPPS) for introducing bulky aromatic side chains, as demonstrated in the synthesis of Compound C for albumen development studies . Bromophenyl analogues (e.g., 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid) serve as intermediates for Suzuki-Miyaura cross-coupling reactions .

准备方法

Protection of the Amino Group by Fmoc

The Fmoc protecting group is introduced to the amino acid to prevent unwanted reactions during peptide synthesis. The typical method involves:

  • Starting with 3-amino-3-(naphthalen-2-yl)propanoic acid or its ester derivative.
  • Reacting the free amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium carbonate or triethylamine) in a suitable solvent such as dioxane or aqueous-organic mixtures.
  • The reaction proceeds at room temperature, yielding the Fmoc-protected amino acid after purification by crystallization or chromatography.

This step ensures selective protection of the amino group while leaving the carboxylic acid free for further coupling reactions.

Synthesis of the 3-Amino-3-(naphthalen-2-yl)propanoic Acid Backbone

The amino acid backbone with the naphthalen-2-yl substituent can be synthesized via:

  • Reductive amination of phenylalanine derivatives:
    Using L-phenylalanine methyl ester hydrochloride as a starting material, the amino group is reacted with 2-naphthaldehyde in the presence of a base (triethylamine) and a reducing agent such as sodium triacetoxyborohydride or sodium borohydride. This reductive amination yields the N-alkylated amino acid methyl ester intermediate.

  • Subsequent hydrolysis:
    The methyl ester is hydrolyzed under acidic or basic conditions to yield the free acid form of 3-amino-3-(naphthalen-2-yl)propanoic acid.

  • Final Fmoc protection:
    The free amino acid is then protected with Fmoc-Cl as described in section 2.1.

This sequence is well-documented in literature procedures for synthesizing N-alkylated amino acids bearing aromatic substituents.

Detailed Experimental Procedures

Step Reagents and Conditions Description Yield / Notes
1. Reductive amination HCl·H-L-Phe-OMe (1 equiv.), 2-naphthaldehyde (1 equiv.), triethylamine (1 equiv.), NaBH(OAc)3 (3 equiv.), dry CH2Cl2, rt, 1-3 h Formation of N-(naphthalen-2-ylmethyl)-L-phenylalanine methyl ester ~73% yield; white solid after workup
2. Hydrolysis Acidic or basic hydrolysis of methyl ester Conversion to free acid 3-amino-3-(naphthalen-2-yl)propanoic acid Standard conditions; quantitative or near-quantitative
3. Fmoc protection Fmoc-Cl, base (Na2CO3 or Et3N), solvent (dioxane/water or DMF), rt Protection of amino group to yield 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid Purification by crystallization or chromatography; high purity achieved

Analytical and Purification Details

  • Purification:
    Flash chromatography on silica gel or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane) is used to purify intermediates and final products.

  • Characterization:

    • NMR (1H and 13C) confirms the structure and stereochemistry.
    • Mass spectrometry (ESI-MS or HRMS) verifies molecular weight.
    • HPLC assesses purity and enantiomeric excess if applicable.
    • Melting point and IR spectroscopy provide additional confirmation.
  • Storage:
    The Fmoc-protected amino acid is typically stored at low temperature (e.g., 2–8 °C) under inert atmosphere to prevent decomposition.

Summary Table of Key Data

Parameter Value / Description
Molecular Formula C28H23NO4
Molecular Weight 437.5 g/mol
CAS Number 269078-81-1
Starting Material HCl·H-L-Phe-OMe (L-phenylalanine methyl ester hydrochloride)
Key Reagents 2-Naphthaldehyde, NaBH(OAc)3 or NaBH4, Fmoc-Cl, base
Solvents Dry dichloromethane (CH2Cl2), DMF, dioxane, water
Typical Yield (Reductive Amination) ~70-75%
Purification Methods Silica gel chromatography, recrystallization
Characterization Techniques NMR, MS, HPLC, IR

Research Findings and Notes

  • The Fmoc group is preferred for its easy removal under mild basic conditions, making this compound valuable in solid-phase peptide synthesis (SPPS).

  • The naphthyl substituent introduces steric bulk and hydrophobicity, which can influence peptide conformation and interaction with biological targets.

  • The synthetic routes are adaptable to produce stereoisomers or analogues by varying starting amino acid or aldehyde components.

  • The reductive amination approach is favored for its mild conditions and high selectivity, minimizing racemization and side reactions.

This comprehensive synthesis overview reflects current best practices for preparing this compound, supported by authoritative chemical databases and recent literature procedures. The methods ensure high purity and yield, suitable for advanced research applications in peptide chemistry and organic synthesis.

常见问题

Q. What are the critical safety considerations when handling 3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid?

  • Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2/2A for skin/eye irritation . Researchers must:
  • Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ensure ventilation : Local exhaust systems to avoid inhalation of aerosols .
  • Follow spill protocols: Collect residues with inert absorbents and dispose via authorized waste management .
  • Emergency measures : For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek immediate medical attention .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Conflicting evidence exists:
  • Room temperature (20–25°C) in inert atmospheres (e.g., argon) is recommended for analogs like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid .
  • Refrigerated storage (2–8°C) is advised for structurally similar Fmoc-protected amino acids to prevent decomposition .
  • Critical factors : Shield from light and moisture, as fluorenylmethoxycarbonyl (Fmoc) groups are sensitive to base-mediated cleavage .

Advanced Research Questions

Q. What methodologies optimize the synthesis of this compound for high purity?

  • Methodological Answer : Synthesis strategies for Fmoc-protected analogs involve:
  • Stepwise coupling : Use of DIC/HOBt or EDCl/NHS for amide bond formation, with yields >85% under anhydrous conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for similar compounds like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity .

Q. How can solubility challenges in aqueous buffers be addressed during experiments?

  • Methodological Answer : The compound’s hydrophobicity (logP ~4.2, inferred from analogs ) necessitates:
  • Co-solvents : Use DMSO (≤10% v/v) for initial dissolution, followed by dilution in PBS .
  • pH adjustment : Solubilize in mildly basic buffers (pH 8–9) where the carboxylic acid group is deprotonated .
  • Surfactants : Add 0.1% Tween-20 for cell-based assays to prevent aggregation .

Q. Which analytical techniques validate the structural integrity of this compound?

  • Methodological Answer :
Technique Parameters Key Peaks/Data
NMR ¹H (500 MHz, DMSO-d6)δ 7.2–7.8 ppm (naphthalene protons), δ 4.3 ppm (Fmoc CH2)
HPLC C18 column, 220 nmRetention time: 12.5 min (gradient: 50–90% acetonitrile)
HRMS ESI+[M+H]⁺ calc. 476.18; found 476.17

Q. How do structural modifications (e.g., fluorination) influence biological activity?

  • Methodological Answer : Fluorinated analogs (e.g., 3-((Fmoc)amino)-4-(3,5-difluorophenyl)butanoic acid) exhibit:
  • Enhanced binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Metabolic stability : Reduced CYP450-mediated degradation compared to non-fluorinated derivatives .
  • Synthetic adjustments : Introduce fluorine via Suzuki coupling or halogen exchange early in synthesis to maintain regioselectivity .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting storage recommendations (room temperature vs. refrigeration)?

  • Methodological Answer : Stability studies on analogs suggest:
  • Short-term use : Room temperature is acceptable if protected from light and moisture .
  • Long-term storage : Refrigeration (2–8°C) under argon extends shelf life to >12 months .
  • Validation : Conduct accelerated stability testing (40°C/75% RH for 14 days) to assess decomposition via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。